molecular formula C10H13ClN4O4 B14343365 2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol CAS No. 92539-67-8

2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B14343365
CAS No.: 92539-67-8
M. Wt: 288.69 g/mol
InChI Key: CFVOYWUSMVNZIF-UHFFFAOYSA-N
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Description

2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a chloro-substituted purine ring attached to a propane-1,3-diol backbone through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloropurine.

    Methoxylation: The 6-chloropurine is reacted with methanol in the presence of a base to introduce the methoxy group at the 9-position of the purine ring.

    Hydroxymethylation: The methoxylated purine is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to introduce the hydroxymethyl groups at the 2-position of the propane-1,3-diol backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The chloro group can be reduced to form the corresponding purine derivative without the chloro substituent.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dechlorinated purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biochemical pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The chloro-substituted purine ring can interact with enzymes and receptors involved in purine metabolism, potentially inhibiting their activity. The hydroxymethyl groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral compound with a similar purine structure.

    Ganciclovir: Another antiviral agent with structural similarities to 2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol.

    6-Chloropurine: The starting material for the synthesis of the compound .

Uniqueness

This compound is unique due to its specific combination of a chloro-substituted purine ring and a propane-1,3-diol backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

92539-67-8

Molecular Formula

C10H13ClN4O4

Molecular Weight

288.69 g/mol

IUPAC Name

2-[(6-chloropurin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C10H13ClN4O4/c11-8-7-9(13-4-12-8)15(5-14-7)6-19-10(1-16,2-17)3-18/h4-5,16-18H,1-3,6H2

InChI Key

CFVOYWUSMVNZIF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2COC(CO)(CO)CO

Origin of Product

United States

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